molecular formula C14H16N2 B1207606 4-(2-amino-1-phenylethyl)aniline CAS No. 6578-31-0

4-(2-amino-1-phenylethyl)aniline

Cat. No.: B1207606
CAS No.: 6578-31-0
M. Wt: 212.29 g/mol
InChI Key: XVFGZOOKEXYXKC-UHFFFAOYSA-N
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Description

4-(2-amino-1-phenylethyl)aniline is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an amino group attached to the para position of the phenyl ring and a beta-phenyl group attached to the ethylamine chain. Phenethylamines are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-amino-1-phenylethyl)aniline involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130°C and a pressure of 13.8 MPa . Another method includes the lithium aluminum hydride reduction of beta-nitrostyrene or phenylacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1-phenylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the ethylamine chain.

Scientific Research Applications

4-(2-amino-1-phenylethyl)aniline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-amino-1-phenylethyl)aniline is unique due to the presence of both an amino group and a beta-phenyl group, which confer distinct chemical and biological properties. Its ability to interact with specific receptors and transporters in the brain makes it a valuable compound for research in neuropharmacology and medicinal chemistry .

Properties

CAS No.

6578-31-0

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(2-amino-1-phenylethyl)aniline

InChI

InChI=1S/C14H16N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10,15-16H2

InChI Key

XVFGZOOKEXYXKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N

6578-31-0

Synonyms

2-(4-aminophenyl)-2-phenethylamine
4-(2-amino-1-phenylethyl)aniline
SK and F 12185
SK and F 12185, (+)-isomer
SK and F 12185, (+,-)-isomer
SK and F 12185, (-)-isomer
SK and F 12185, 3H-labeled
SK and F 12185, dihydrochloride
SKF 12185

Origin of Product

United States

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